molecular formula C12H17ClN2O B6613256 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide CAS No. 750599-04-3

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide

Cat. No.: B6613256
CAS No.: 750599-04-3
M. Wt: 240.73 g/mol
InChI Key: RWCNXEVVCHMBOK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethylamino group attached to a phenylethyl chain. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide typically involves the reaction of dimethylaminoethyl chloride with phenylethylamine in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium carbonate

The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale batch reactors

    Purification: Distillation or recrystallization to obtain high-purity product

    Safety Measures: Proper ventilation and handling protocols to manage the toxic and corrosive nature of the reagents involved

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, thiols

Major Products

    Oxidation Products: N-oxides

    Reduction Products: Secondary amines

    Substitution Products: Various substituted amides depending on the nucleophile used

Scientific Research Applications

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential interactions with biological macromolecules

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications

    Industry: Utilized in the production of dyes, coatings, and polymers

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity

    Interact with Receptors: Modulate receptor functions

    Affect Cellular Pathways: Influence signaling pathways and gene expression

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N,N-diethylethylamine
  • N-(2,6-dimethylphenyl)chloroacetamide

Uniqueness

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its phenylethyl chain and dimethylamino group provide unique steric and electronic properties that influence its interactions and applications.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCNXEVVCHMBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CCl)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215593
Record name 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750599-04-3
Record name 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750599-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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